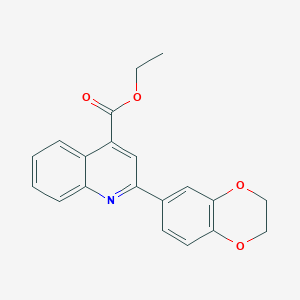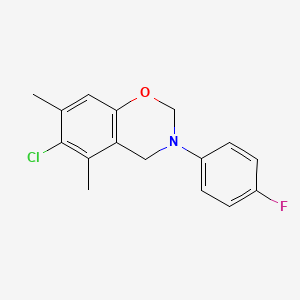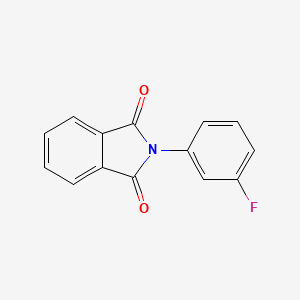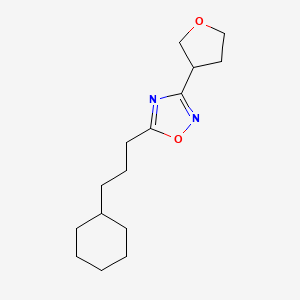![molecular formula C10H9BrN4OS2 B5515861 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5515861.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-bromophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related thiadiazole compounds involves various chemical reactions, often starting from basic thiadiazole precursors. A common method involves cyclization, alkylation, and acylation processes. These synthetic routes are designed to introduce specific functional groups that impact the compound's biological and chemical properties. The synthetic approach can vary significantly based on the desired thiadiazole derivatives and their intended applications (Boechat et al., 2011).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including those similar to 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-bromophenyl)acetamide, typically features near “V” shaped conformations with distinct aromatic planes. The intermolecular interactions, such as hydrogen bonds and π-π interactions, contribute to the stabilization of their crystal structures, influencing the compound's physical and chemical properties (Boechat et al., 2011).
Chemical Reactions and Properties
Thiadiazole compounds engage in various chemical reactions, including nucleophilic substitutions and condensation reactions, due to their active functional groups. These reactions allow for the formation of diverse derivatives with potential biological activities. The thiadiazole ring is crucial for the chemical stability and reactivity of these compounds, enabling the synthesis of a wide range of heterocyclic derivatives (El-Sayed et al., 2015).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular arrangements and intermolecular interactions. These properties are essential for understanding the compound's behavior in different environments and for its formulation in potential applications (Smith & Lynch, 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Modeling
- A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized, showcasing the versatility of the thiadiazolylthio acetamide framework in creating potent molecular structures. The cytotoxic activities of these compounds were evaluated against various cancer cell lines, demonstrating significant potential in cancer therapy (Sraa Abu-Melha, 2021).
Anticancer Screening
- Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors highlights their role in attenuating the growth of human lymphoma cells in vitro and in mouse xenograft models. This underscores the therapeutic potential of thiadiazole derivatives in cancer treatment (K. Shukla et al., 2012).
Structural Analysis
- Studies on the structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provide insight into their molecular configurations and the intermolecular interactions that may influence their biological activities (N. Boechat et al., 2011).
Antimicrobial and Antitumor Evaluation
- Novel sulphonamide derivatives synthesized from the thiadiazole scaffold displayed notable antimicrobial activity, with certain compounds showing high efficacy against multiple strains. This illustrates the compound's potential in developing new antimicrobial agents (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
- Another study evaluated the antioxidant and antitumor activities of certain N-substituted-2-amino-1,3,4-thiadiazoles, highlighting their promising potential as anticancer agents (W. Hamama et al., 2013).
Photodynamic Therapy and Photosensitizers
- The development of zinc phthalocyanine derivatives substituted with thiadiazole-based groups demonstrated high singlet oxygen quantum yields, indicating their suitability as Type II photosensitizers for cancer treatment in photodynamic therapy (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Insecticidal Activity
- Innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed for their insecticidal activity against the cotton leafworm, showcasing the compound's potential in agricultural applications (A. Fadda et al., 2017).
Wirkmechanismus
The mechanism of action of this compound is believed to involve the inhibition of the enzyme urease. Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . By inhibiting this enzyme, the compound could potentially disrupt the survival of certain bacteria, such as Helicobacter pylori .
Zukünftige Richtungen
The future directions for this compound could involve further evaluation of its antimicrobial properties, particularly its potential as a urease inhibitor . Additionally, it could be explored for other pharmacological activities, given the broad spectrum of activities exhibited by thiadiazole derivatives .
Eigenschaften
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4OS2/c11-6-1-3-7(4-2-6)13-8(16)5-17-10-15-14-9(12)18-10/h1-4H,5H2,(H2,12,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHQPVZOXAOMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B5515779.png)
![2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5515783.png)

![2-[(2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5515790.png)

![4-tert-butyl-N'-[3-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5515798.png)

![cis-4-[4-({4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}carbonyl)-1H-1,2,3-triazol-1-yl]cyclohexanamine](/img/structure/B5515820.png)
![1-cyclopropyl-N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5515828.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5515835.png)


![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5515872.png)